molecular formula C16H18N4S B12787575 alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide CAS No. 97189-36-1

alpha-((Dimethylamino)methylene)-6-methyl-N-phenyl-4-pyrimidineethanethioamide

Cat. No.: B12787575
CAS No.: 97189-36-1
M. Wt: 298.4 g/mol
InChI Key: RUEKPHNZYSPNMY-UVTDQMKNSA-N
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Preparation Methods

The synthesis of BRN 4505414 involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-difluoroaniline with 3-(trifluoromethyl)phenol in the presence of a coupling agent to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

BRN 4505414 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Scientific Research Applications

BRN 4505414 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BRN 4505414 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity. It can modulate the activity of target proteins, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

BRN 4505414 can be compared with other fluorinated aromatic compounds, such as:

  • N-(2,4-difluorophenyl)-2-(trifluoromethyl)benzamide
  • 2,4-difluoro-3-(trifluoromethyl)aniline
  • 3-(trifluoromethyl)phenylhydrazine

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture.

Properties

CAS No.

97189-36-1

Molecular Formula

C16H18N4S

Molecular Weight

298.4 g/mol

IUPAC Name

(Z)-3-(dimethylamino)-2-(6-methylpyrimidin-4-yl)-N-phenylprop-2-enethioamide

InChI

InChI=1S/C16H18N4S/c1-12-9-15(18-11-17-12)14(10-20(2)3)16(21)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,21)/b14-10-

InChI Key

RUEKPHNZYSPNMY-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC(=NC=N1)/C(=C/N(C)C)/C(=S)NC2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=N1)C(=CN(C)C)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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